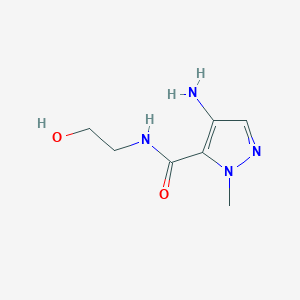
4-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound with a unique structure that includes a pyrazole ring substituted with an amino group, a hydroxyethyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloroethanol replaces the carboxylic acid group, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-amino-N-(2-oxoethyl)-1-methyl-1H-pyrazole-5-carboxamide.
Reduction: Formation of 4-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-5-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide
- 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
Uniqueness
4-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
4-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented as follows:
The structure features a pyrazole ring, an amine group, and a carboxamide moiety, which contribute to its pharmacological properties.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have demonstrated inhibition of cancer cell proliferation. In vitro studies show that certain derivatives can inhibit the growth of HeLa (cervical cancer) and HepG2 (liver cancer) cells with mean growth inhibition percentages of 54.25% and 38.44%, respectively .
Anti-inflammatory Properties
The compound's anti-inflammatory potential has been highlighted in various studies. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α in LPS-stimulated macrophages. This suggests that the compound may serve as a therapeutic agent for inflammatory diseases .
Antiviral Activity
A related study explored the antiviral activity of pyrazole derivatives against HIV-1. The findings revealed that certain compounds within this class are non-toxic and exhibit dose-dependent activity against HIV replication, indicating their potential as antiviral agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can significantly alter the compound's efficacy:
| Position | Modification | Effect |
|---|---|---|
| N1 | Alkyl/aryl substitution | Loss of antiproliferative activity |
| N2 | Hydroxyethyl group | Enhanced solubility and bioavailability |
| C5 | Phenyl group | Increased anti-inflammatory activity |
This table summarizes how different substitutions can impact the biological properties of pyrazole derivatives.
Study on Anticancer Activity
A study conducted on various pyrazole derivatives, including this compound, showed promising results against different cancer cell lines. The compound's ability to induce apoptosis in cancer cells was attributed to its interaction with key signaling pathways involved in cell survival and proliferation .
Study on Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanisms of similar compounds. The study demonstrated that these pyrazoles could inhibit the phosphorylation of HSP27 and reduce TNF-α release in macrophages, suggesting a potential therapeutic application in treating autoimmune diseases .
Properties
Molecular Formula |
C7H12N4O2 |
|---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
4-amino-N-(2-hydroxyethyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C7H12N4O2/c1-11-6(5(8)4-10-11)7(13)9-2-3-12/h4,12H,2-3,8H2,1H3,(H,9,13) |
InChI Key |
NOVWXIHLPROUFS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N)C(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















